molecular formula C6H7IN2 B1411340 5-Iodomethyl-2-methyl-pyrimidine CAS No. 2090297-94-0

5-Iodomethyl-2-methyl-pyrimidine

Cat. No.: B1411340
CAS No.: 2090297-94-0
M. Wt: 234.04 g/mol
InChI Key: AIHCEZXGGJQCNV-UHFFFAOYSA-N
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Description

5-Iodomethyl-2-methyl-pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular formula of this compound is C6H7IN2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions . For example, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 234.04 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. MRI-based Reporter Gene Monitoring

5-Iodomethyl-2-methyl-pyrimidine derivatives have applications in MRI-based reporter gene monitoring. For instance, 5-methyl-5,6-dihydrothymidine (5-MDHT) is used for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene expression in rodents by MRI. This is achieved through chemical exchange saturation transfer (CEST) contrast mechanisms. The synthesis process and application in MRI-based gene expression monitoring are detailed in the work of Bar‐Shir et al. (2013) in "Nature Protocols" (Bar‐Shir et al., 2013).

2. Pyrimidine Ring Analog in Antiviral Activity

Pyrimidine ring analogs, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been reported to possess antiviral activities. These compounds are synthesized by modifying pyrimidine and have shown efficacy against retrovirus replication in cell culture. The study by Hocková et al. (2003) in "Journal of Medicinal Chemistry" explores this application (Hocková et al., 2003).

3. Iodination for Regiospecific Functionalization

The iodination of pyrimidines, including this compound, offers a route to regiospecific functionalization. This process allows for the creation of a variety of side chain-substituted pyrimidines. Niclas et al. (1987) in "Journal Fur Praktische Chemie-chemiker-zeitung" discuss this chemical process in detail (Niclas et al., 1987).

Future Directions

Pyrimidines have shown a range of pharmacological effects, suggesting potential for future research and development . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

5-(iodomethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHCEZXGGJQCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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